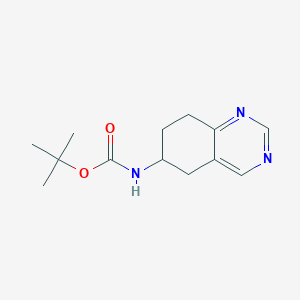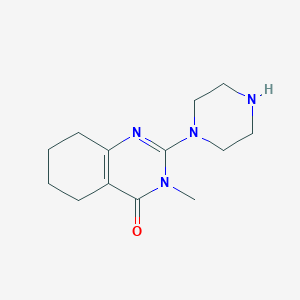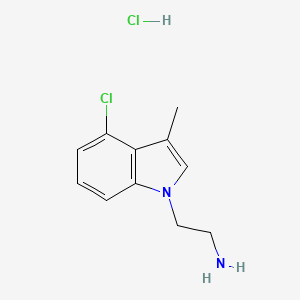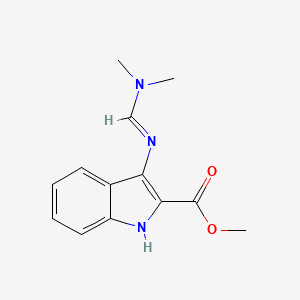![molecular formula C12H10N2S2 B15066594 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione CAS No. 64273-74-1](/img/structure/B15066594.png)
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is a heterocyclic compound that features a unique structure combining a cyclobutane ring fused with a quinoxaline ring and two thioketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,8-dimethylquinoxaline-1,2-dione with sulfur sources under controlled temperatures and solvents. The reaction conditions often require the use of catalysts to facilitate the formation of the dithione groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as semiconductors or sensors.
Mécanisme D'action
The mechanism by which 3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dimethylquinoxaline-1,2-dione: Lacks the dithione groups but shares the quinoxaline core.
Cyclobuta[b]quinoxaline-1,2-dione: Similar structure but without the methyl groups.
Indolo[2,3-b]quinoxalines: Different heterocyclic system but similar applications in materials science and medicinal chemistry.
Uniqueness
3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione is unique due to its combination of a cyclobutane ring, quinoxaline ring, and dithione groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Propriétés
Numéro CAS |
64273-74-1 |
|---|---|
Formule moléculaire |
C12H10N2S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dithione |
InChI |
InChI=1S/C12H10N2S2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clé InChI |
KFLIVTDGGWQMDK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=C1C(=S)C3=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















